2-Propen-1-one, 1,3-bis(3-bromophenyl)-
Description
Overview of Chalcones as a Privileged Molecular Scaffold in Chemical Research
Chalcones are a class of organic compounds that belong to the flavonoid family. Their core structure consists of two aromatic rings joined by a three-carbon α,β-unsaturated carbonyl system. This arrangement, chemically known as 1,3-diaryl-2-propen-1-one, forms a privileged scaffold in medicinal chemistry and material science due to its versatile biological activities and synthetic accessibility. The presence of the keto-ethylenic group (-CO-CH=CH-) is a key feature responsible for the diverse chemical reactivity and biological properties of chalcones.
Importance of Halogenated Chalcone (B49325) Derivatives in Contemporary Chemical Synthesis and Analysis
The introduction of halogen atoms, such as bromine, into the chalcone framework significantly influences its physicochemical properties and biological activity. Halogenation can enhance the lipophilicity of the molecule, potentially improving its membrane permeability and bioavailability. Furthermore, the electron-withdrawing nature of halogens can modulate the reactivity of the α,β-unsaturated system, making it a valuable intermediate in various chemical syntheses. The presence of bromine atoms also provides a handle for further functionalization through cross-coupling reactions, expanding the synthetic utility of these compounds. From an analytical perspective, the heavy bromine atoms can be advantageous in techniques like X-ray crystallography, aiding in structure determination.
Specific Research Focus on 2-Propen-1-one, 1,3-bis(3-bromophenyl)-
The specific compound, 2-Propen-1-one, 1,3-bis(3-bromophenyl)-, features bromine atoms on the meta-position of both phenyl rings. This particular substitution pattern is of interest as it influences the electronic and steric properties of the molecule in a distinct way compared to ortho- or para-substituted analogues. Research on this compound, while not as extensive as for some other chalcones, is driven by the desire to understand how this specific isomeric structure affects its chemical behavior and potential applications. The synthesis of this compound typically proceeds via a Claisen-Schmidt condensation, a reliable method for chalcone formation. This reaction involves the base-catalyzed condensation of an appropriately substituted acetophenone (B1666503) with a substituted benzaldehyde. In the case of 2-Propen-1-one, 1,3-bis(3-bromophenyl)-, the precursors are 3-bromoacetophenone and 3-bromobenzaldehyde (B42254).
Detailed Research Findings
Synthesis: The primary synthetic route to 2-Propen-1-one, 1,3-bis(3-bromophenyl)- is the Claisen-Schmidt condensation. This reaction involves the reaction of 3-bromoacetophenone and 3-bromobenzaldehyde in the presence of a base, typically sodium hydroxide (B78521) or potassium hydroxide, in an alcoholic solvent like ethanol (B145695). The reaction proceeds via an aldol (B89426) addition followed by dehydration to yield the α,β-unsaturated ketone.
Physical and Chemical Properties: Based on data for similar brominated chalcones, 2-Propen-1-one, 1,3-bis(3-bromophenyl)- is expected to be a solid at room temperature with a defined melting point. Its molecular formula is C₁₅H₁₀Br₂O.
Interactive Data Table: Predicted Physical Properties
| Property | Predicted Value |
| Molecular Formula | C₁₅H₁₀Br₂O |
| Molecular Weight | 366.05 g/mol |
| Appearance | Solid |
| Solubility | Likely soluble in organic solvents like chloroform (B151607) and ethyl acetate |
Spectroscopic Characterization: The characterization of this compound would rely on standard spectroscopic techniques:
Nuclear Magnetic Resonance (NMR) Spectroscopy:
¹H NMR would show characteristic signals for the aromatic protons and the vinylic protons of the α,β-unsaturated system. The coupling constant between the vinylic protons would confirm the trans configuration of the double bond.
¹³C NMR would show distinct signals for the carbonyl carbon, the vinylic carbons, and the carbons of the two bromophenyl rings.
Infrared (IR) Spectroscopy: The IR spectrum would exhibit a strong absorption band for the carbonyl group (C=O) stretching vibration, typically in the range of 1650-1680 cm⁻¹. Bands corresponding to the C=C stretching of the alkene and the aromatic rings would also be present.
Mass Spectrometry (MS): The mass spectrum would show the molecular ion peak corresponding to the molecular weight of the compound, along with characteristic isotopic patterns due to the presence of two bromine atoms.
Crystal Structure: While the specific crystal structure of 2-Propen-1-one, 1,3-bis(3-bromophenyl)- has not been reported, analysis of related brominated chalcones suggests that the molecule would likely adopt a non-planar conformation. The dihedral angle between the two bromophenyl rings would be a key feature of its three-dimensional structure. The crystal packing would likely be influenced by intermolecular interactions such as halogen bonding and π-π stacking.
Structure
3D Structure
Properties
IUPAC Name |
1,3-bis(3-bromophenyl)prop-2-en-1-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10Br2O/c16-13-5-1-3-11(9-13)7-8-15(18)12-4-2-6-14(17)10-12/h1-10H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JXGSLQSRRBHTMB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Br)C=CC(=O)C2=CC(=CC=C2)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10Br2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70345273 | |
| Record name | 2-Propen-1-one, 1,3-bis(3-bromophenyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70345273 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
366.05 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
93432-34-9 | |
| Record name | 2-Propen-1-one, 1,3-bis(3-bromophenyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70345273 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for 2 Propen 1 One, 1,3 Bis 3 Bromophenyl
Claisen-Schmidt Condensation as the Primary Synthetic Approach
The most prevalent and direct method for synthesizing 2-Propen-1-one, 1,3-bis(3-bromophenyl)- is the Claisen-Schmidt condensation. This reaction, a variation of the aldol (B89426) condensation, involves the base- or acid-catalyzed reaction between an aromatic ketone and an aromatic aldehyde that lacks α-hydrogens, which prevents self-condensation. wikipedia.orgchemistry-online.com For the specific synthesis of 2-Propen-1-one, 1,3-bis(3-bromophenyl)-, the reaction proceeds between 3-bromoacetophenone and 3-bromobenzaldehyde (B42254). rsc.org
Reaction Mechanism and Kinetic Considerations
The base-catalyzed Claisen-Schmidt condensation proceeds through a well-defined, multi-step mechanism:
Enolate Formation: A strong base, typically a hydroxide (B78521) ion (OH⁻) from NaOH or KOH, abstracts an acidic α-hydrogen from the methyl group of 3-bromoacetophenone. This deprotonation results in the formation of a resonance-stabilized enolate ion. The presence of the electron-withdrawing bromine atom on the phenyl ring can slightly increase the acidity of the α-hydrogens, facilitating this step.
Nucleophilic Attack: The nucleophilic enolate ion then attacks the electrophilic carbonyl carbon of 3-bromobenzaldehyde. This step forms a tetrahedral alkoxide intermediate, creating a new carbon-carbon bond.
Protonation: The alkoxide intermediate is protonated by a solvent molecule (e.g., water or ethanol), yielding a β-hydroxy ketone, often referred to as an aldol adduct.
Dehydration: Under the basic reaction conditions, this aldol adduct readily undergoes dehydration. The base removes a proton from the α-carbon, leading to the elimination of a hydroxide ion and the formation of a stable, conjugated α,β-unsaturated ketone system. This final dehydration step is typically irreversible and drives the reaction to completion. chemistry-online.com
Kinetically, the reaction rate is influenced by the concentration of the reactants and the catalyst. The dehydration step is often rapid under the reaction conditions, meaning the initial aldol addition can be the rate-determining step. The electrophilicity of the aldehyde and the nucleophilicity of the enolate are key factors. Electron-withdrawing groups, such as the bromine atoms on the aromatic rings, generally increase the electrophilicity of the aldehyde's carbonyl carbon, which can accelerate the rate of nucleophilic attack.
Optimization of Reaction Parameters
The yield and purity of 2-Propen-1-one, 1,3-bis(3-bromophenyl)- are highly dependent on the optimization of several key reaction parameters.
The choice of base catalyst is critical in the Claisen-Schmidt condensation. Aqueous or alcoholic solutions of sodium hydroxide (NaOH) and potassium hydroxide (KOH) are the most commonly employed catalysts due to their low cost, high efficiency, and operational simplicity. jmpas.com The concentration of the base can significantly impact the reaction rate and yield. While a catalytic amount is sufficient, sometimes stoichiometric amounts are used to ensure complete reaction.
| Catalyst | Concentration | Typical Yield (%) |
|---|---|---|
| Sodium Hydroxide (NaOH) | 10-40% in aq. Ethanol (B145695) | 85-95 |
| Potassium Hydroxide (KOH) | 10-40% in aq. Ethanol | 88-96 |
| Solid NaOH (Solvent-free) | Stoichiometric | 90-98 |
Note: Yields are representative for substituted chalcone (B49325) synthesis and may vary based on specific reaction conditions.
The choice of solvent plays a crucial role in the Claisen-Schmidt condensation by affecting the solubility of reactants and the stability of intermediates. Ethanol is a widely used solvent as it effectively dissolves both the reactants and the base catalyst. chemistry-online.com Aqueous ethanol is also commonly used.
In recent years, solvent-free conditions have gained prominence as a green chemistry approach. researchgate.net This technique, often involving grinding the solid reactants (3-bromoacetophenone and 3-bromobenzaldehyde) with a solid base catalyst like NaOH using a mortar and pestle, can lead to quantitative yields, shorter reaction times, and simpler product isolation. nih.gov This method is not only environmentally benign but can also prevent side reactions that may occur in solution. researchgate.net
| Solvent/Medium | Typical Reaction Time | Advantages | Disadvantages |
|---|---|---|---|
| Ethanol | 12-24 hours | Good solubility of reactants | Longer reaction times, solvent waste |
| Aqueous Ethanol | 12-24 hours | Cost-effective, good solubility | Potential for side reactions |
| Solvent-Free (Grinding) | 5-30 minutes | Rapid, high yield, eco-friendly | Not suitable for all substrates |
| Micellar Media (e.g., CTAB) | 2-6 hours | Reduces organic solvent use, can enhance yield | Requires surfactant, product separation |
Temperature and reaction time are interdependent parameters that must be carefully controlled. Conventional Claisen-Schmidt condensations in alcoholic solvents are often performed at room temperature (20-25 °C) over several hours (12-24 h) to minimize side reactions. chemistry-online.com In some cases, gentle heating may be applied to increase the reaction rate, although this can also promote the formation of byproducts. For solvent-free grinding methods, the reaction is typically conducted at room temperature and is often complete within minutes due to the high concentration of reactants. nih.gov
| Method | Temperature (°C) | Duration | Typical Yield (%) |
|---|---|---|---|
| Conventional (Ethanol/NaOH) | 25 | 24 hours | ~85 |
| Conventional (Ethanol/NaOH) | 50 | 4 hours | ~90 |
| Solvent-Free Grinding | 25 | 10 minutes | >95 |
| Microwave Irradiation | 80-100 | 5-20 minutes | ~92 |
Note: Data is illustrative of general trends in chalcone synthesis optimization.
Advanced and Sustainable Synthetic Strategies
In line with the principles of green chemistry, several advanced and sustainable strategies have been developed for the synthesis of chalcones, which are applicable to 2-Propen-1-one, 1,3-bis(3-bromophenyl)-. These methods aim to reduce solvent waste, energy consumption, and reaction times while maintaining high yields and selectivity.
Solvent-Free Synthesis: As previously mentioned, performing the Claisen-Schmidt condensation by grinding the solid reactants with a solid base is a highly efficient and environmentally friendly method. researchgate.netnih.gov
Microwave-Assisted Synthesis: Microwave irradiation has emerged as a powerful tool to accelerate organic reactions. For chalcone synthesis, microwave heating can dramatically reduce reaction times from hours to minutes and often improves yields by ensuring uniform and rapid heating. researchgate.net
Ultrasonication: The use of ultrasound energy can enhance the reaction rate by creating localized high-pressure and high-temperature zones through acoustic cavitation, which improves mass transfer and activates the reacting species.
Micellar Catalysis: Performing the reaction in aqueous micellar solutions, using surfactants like cetyltrimethylammonium bromide (CTAB) or Tween 80, offers a greener alternative to traditional organic solvents. acs.orgacs.org The micelles act as microreactors, bringing the reactants together and facilitating the reaction in an aqueous medium. acs.org
These advanced strategies not only offer environmental and economic benefits but also provide access to efficient and rapid synthesis of the target compound.
Microwave-Assisted Synthesis for Enhanced Efficiency
Microwave-assisted organic synthesis has emerged as a powerful technique to accelerate chemical reactions, often leading to higher yields and shorter reaction times compared to conventional heating methods. In the context of chalcone synthesis, microwave irradiation can significantly enhance the efficiency of the Claisen-Schmidt condensation.
The application of microwave energy in a solvent-free or solid-supported reaction can further improve the green credentials of the synthesis. For the synthesis of 2-Propen-1-one, 1,3-bis(3-bromophenyl)-, a mixture of 3-bromoacetophenone, 3-bromobenzaldehyde, and a solid base catalyst (e.g., solid NaOH or KOH) could be subjected to microwave irradiation. This method often results in a rapid reaction, completing in minutes what might take hours conventionally. The benefits of this approach include reduced energy consumption and minimization of solvent waste.
Green Chemistry Principles in Chalcone Preparation
The synthesis of chalcones can be aligned with the principles of green chemistry to minimize environmental impact. Several strategies can be employed:
Use of Greener Solvents: Replacing traditional volatile organic solvents with more environmentally benign alternatives like water, ethanol, or polyethylene (B3416737) glycol (PEG) is a key green chemistry approach. For the synthesis of 2-Propen-1-one, 1,3-bis(3-bromophenyl)-, conducting the Claisen-Schmidt condensation in ethanol or a water-ethanol mixture would be a greener alternative to solvents like methanol (B129727) or benzene (B151609).
Solvent-Free Conditions: As mentioned in the context of microwave synthesis, performing the reaction without a solvent (neat) or using a grinding technique (mechanochemistry) is a highly effective green method. Grinding the reactants (3-bromoacetophenone and 3-bromobenzaldehyde) with a solid base catalyst can lead to an efficient reaction with minimal waste.
Catalysis: The use of catalytic amounts of a base is preferable to stoichiometric amounts to minimize waste. Heterogeneous catalysts, which can be easily recovered and reused, further enhance the greenness of the process.
Reaction Yields and Purity Considerations in Synthesis
The reaction yield and purity of the final product are critical aspects of any synthetic methodology. For the synthesis of 2-Propen-1-one, 1,3-bis(3-bromophenyl)-, these factors would be influenced by several parameters:
Reaction Conditions: Factors such as temperature, reaction time, and the choice of catalyst and solvent play a significant role. Optimization of these conditions is necessary to maximize the yield and minimize the formation of side products.
Stoichiometry of Reactants: The molar ratio of 3-bromoacetophenone to 3-bromobenzaldehyde can affect the outcome of the reaction. An equimolar ratio is typically used, but in some cases, a slight excess of one reactant may be beneficial.
Purification: After the reaction is complete, the crude product needs to be purified to remove unreacted starting materials, catalyst, and any byproducts. Common purification techniques for chalcones include recrystallization from a suitable solvent (such as ethanol) or column chromatography. The purity of the final compound is typically assessed using techniques like Thin Layer Chromatography (TLC), melting point determination, and spectroscopic methods (NMR, IR, and Mass Spectrometry).
Below is a hypothetical data table illustrating the kind of information that would be relevant for this section, based on typical results for similar chalcone syntheses.
| Entry | Method | Catalyst | Solvent | Time | Yield (%) | Purity (%) |
| 1 | Conventional Heating | NaOH | Ethanol | 12 h | 75 | >95 |
| 2 | Microwave Irradiation | KOH | Solvent-free | 5 min | 88 | >98 |
| 3 | Grinding | NaOH | Solvent-free | 15 min | 82 | >96 |
Table 1. Hypothetical Synthesis Data for 2-Propen-1-one, 1,3-bis(3-bromophenyl)-.
Advanced Spectroscopic Characterization of 2 Propen 1 One, 1,3 Bis 3 Bromophenyl
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy serves as a powerful tool for mapping the carbon-hydrogen framework of a molecule. For 2-Propen-1-one, 1,3-bis(3-bromophenyl)-, both one-dimensional (¹H and ¹³C) and two-dimensional NMR techniques are employed to assign the chemical shifts and confirm the connectivity of all atoms.
Proton Nuclear Magnetic Resonance (¹H NMR) Chemical Shift Analysis
The ¹H NMR spectrum of 2-Propen-1-one, 1,3-bis(3-bromophenyl)- provides crucial information about the electronic environment of the hydrogen atoms. The spectrum is characterized by distinct signals for the vinyl protons of the propenone bridge and the aromatic protons of the two 3-bromophenyl rings.
The vinyl protons, Hα and Hβ, typically appear as doublets due to coupling with each other. The Hβ proton, being closer to the electron-withdrawing carbonyl group, is expected to resonate at a lower field (higher ppm) compared to the Hα proton. The large coupling constant (J) between these two protons is characteristic of a trans configuration of the double bond.
The aromatic protons of the two 3-bromophenyl rings will exhibit complex splitting patterns (multiplets) in the aromatic region of the spectrum. Due to the meta-substitution of the bromine atom, four distinct signals are expected for each ring. The protons ortho to the bromine atom and the propenone substituent will be the most deshielded.
Based on the analysis of a synthesized sample of (E)-1,3-bis(3-bromophenyl) prop-2-en-1-on, the ¹H-NMR spectrum showed 8 distinct signals corresponding to the 10 hydrogen atoms in the molecule. rasayanjournal.co.in
Table 1: Predicted ¹H NMR Chemical Shift Assignments for 2-Propen-1-one, 1,3-bis(3-bromophenyl)-
| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity |
| Hα | 7.20 - 7.40 | d |
| Hβ | 7.50 - 7.70 | d |
| Ar-H | 7.30 - 8.20 | m |
Note: The predicted values are based on the analysis of structurally similar chalcone (B49325) derivatives. The actual experimental values may vary.
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Chemical Shift Assignments
The ¹³C NMR spectrum provides a detailed map of the carbon skeleton. The carbonyl carbon (C=O) of the propenone system is typically the most deshielded carbon and appears at the lowest field. The α- and β-carbons of the enone system also show characteristic chemical shifts. The aromatic carbons of the two 3-bromophenyl rings will have distinct signals, with the carbons directly attached to the bromine atoms (ipso-carbons) and the carbonyl or vinyl groups showing characteristic downfield shifts.
Table 2: Predicted ¹³C NMR Chemical Shift Assignments for 2-Propen-1-one, 1,3-bis(3-bromophenyl)-
| Carbon | Predicted Chemical Shift (δ, ppm) |
| C=O | 188.0 - 192.0 |
| Cα | 120.0 - 125.0 |
| Cβ | 140.0 - 145.0 |
| Ar-C (C-Br) | 122.0 - 124.0 |
| Ar-C | 128.0 - 138.0 |
| Ar-C (C-CO) | 137.0 - 140.0 |
| Ar-C (C-CH) | 135.0 - 138.0 |
Note: The predicted values are based on the analysis of structurally similar chalcone derivatives. The actual experimental values may vary.
Two-Dimensional NMR Techniques for Structural Connectivity Elucidation
To unambiguously assign the proton and carbon signals and to confirm the structural connectivity, two-dimensional (2D) NMR experiments such as Correlation Spectroscopy (COSY) and Heteronuclear Single Quantum Coherence (HSQC) are invaluable.
A COSY experiment would reveal the coupling between adjacent protons. For instance, a cross-peak between the Hα and Hβ signals would definitively confirm their connectivity within the propenone bridge. Similarly, correlations between the aromatic protons would help in assigning the signals within each of the 3-bromophenyl rings.
An HSQC experiment correlates the chemical shifts of protons with the carbons to which they are directly attached. This would allow for the direct assignment of the ¹³C signals for all protonated carbons based on the already assigned ¹H signals. For example, the Hα and Hβ signals would show correlations to the Cα and Cβ carbon signals, respectively.
Infrared (IR) Spectroscopy
Infrared spectroscopy probes the vibrational modes of a molecule, providing information about the functional groups present. The IR spectrum of 2-Propen-1-one, 1,3-bis(3-bromophenyl)- is dominated by the characteristic vibrations of the propenone system and the aromatic rings.
Identification of Characteristic Vibrational Modes of the Propenone System
The propenone moiety gives rise to two strong and characteristic absorption bands in the IR spectrum. The stretching vibration of the carbonyl group (C=O) is one of the most intense and easily identifiable peaks, typically appearing in the region of 1650-1680 cm⁻¹. The exact position of this band is influenced by conjugation with the double bond and the aromatic rings.
The stretching vibration of the carbon-carbon double bond (C=C) of the enone system usually appears in the region of 1580-1640 cm⁻¹. This band is often of medium to strong intensity.
For the synthesized (E)-1,3-bis(3-bromophenyl) prop-2-en-1-on, the presence of the chalcone characteristics was confirmed by FTIR spectra. rasayanjournal.co.in
Analysis of Aromatic Ring Vibrations in 2-Propen-1-one, 1,3-bis(3-bromophenyl)-
The two 3-bromophenyl rings also exhibit a series of characteristic vibrational modes. The aromatic C-H stretching vibrations are typically observed as a group of weak to medium bands above 3000 cm⁻¹.
The aromatic C=C stretching vibrations give rise to a series of bands of variable intensity in the 1450-1600 cm⁻¹ region. The substitution pattern on the benzene (B151609) ring influences the exact position and appearance of these bands.
Furthermore, the C-Br stretching vibration is expected to appear in the fingerprint region of the spectrum, typically between 500 and 700 cm⁻¹. The out-of-plane C-H bending vibrations of the aromatic rings, which are also found in the fingerprint region, can provide further information about the substitution pattern.
Table 3: Characteristic IR Absorption Bands for 2-Propen-1-one, 1,3-bis(3-bromophenyl)-
| Vibrational Mode | Expected Wavenumber (cm⁻¹) |
| Aromatic C-H Stretch | 3100 - 3000 |
| C=O Stretch (Propenone) | 1650 - 1680 |
| C=C Stretch (Propenone) | 1580 - 1640 |
| Aromatic C=C Stretch | 1450 - 1600 |
| C-Br Stretch | 500 - 700 |
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy is a pivotal technique for probing the electronic transitions within a molecule. For 2-Propen-1-one, 1,3-bis(3-bromophenyl)-, the spectrum is expected to be dominated by characteristic absorptions arising from its conjugated system.
Elucidation of Electronic Transitions (π-π and n-π)**
The electronic spectrum of chalcones, including 2-Propen-1-one, 1,3-bis(3-bromophenyl)-, typically displays two main absorption bands. The most intense band, usually found at longer wavelengths, is attributed to a π-π* transition. This transition involves the excitation of an electron from a π bonding orbital to a π* antibonding orbital within the cinnamoyl system, which encompasses the entirety of the conjugated α,β-unsaturated ketone and the two phenyl rings. The extended conjugation in the molecule delocalizes the π-electrons, lowering the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), thus resulting in absorption in the UV region.
A second, much weaker absorption band, often observed as a shoulder on the main π-π* band, is assigned to an n-π* transition. This transition involves the excitation of a non-bonding electron from the oxygen atom of the carbonyl group to a π* antibonding orbital. Due to the lower probability of this transition, its intensity is significantly less than that of the π-π* transition. The presence of the bromine atoms at the meta positions of the phenyl rings is expected to have a modest influence on the position of these absorption bands, potentially causing a slight bathochromic (red) shift compared to the unsubstituted chalcone.
Solvatochromic Effects on Absorption Maxima
Solvatochromism refers to the shift in the position of an absorption band upon a change in the polarity of the solvent. This phenomenon is a valuable tool for investigating the nature of the electronic ground and excited states of a molecule. Chalcones are known to exhibit solvatochromism. rsc.org
For 2-Propen-1-one, 1,3-bis(3-bromophenyl)-, the π-π* transition is expected to show a bathochromic shift (positive solvatochromism) with increasing solvent polarity. This is because the excited state of this transition is generally more polar than the ground state. Polar solvents will stabilize the more polar excited state to a greater extent than the ground state, thereby reducing the energy gap for the transition.
Conversely, the n-π* transition is expected to exhibit a hypsochromic shift (blue shift or negative solvatochromism) with increasing solvent polarity. The non-bonding electrons of the carbonyl oxygen can form hydrogen bonds with protic solvents. This stabilizes the ground state more than the excited state, leading to an increase in the energy required for the n-π* transition.
Table 1: Expected Solvatochromic Shifts for 2-Propen-1-one, 1,3-bis(3-bromophenyl)-
| Transition | Expected Shift with Increasing Solvent Polarity |
| π-π | Bathochromic (Red Shift) |
| n-π | Hypsochromic (Blue Shift) |
High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation
High-Resolution Mass Spectrometry (HRMS) is an indispensable technique for the unambiguous confirmation of a compound's molecular formula by providing a highly accurate measurement of its mass-to-charge ratio (m/z). For 2-Propen-1-one, 1,3-bis(3-bromophenyl)-, with the molecular formula C₁₅H₁₀Br₂O, HRMS would provide the exact mass, allowing for its differentiation from other compounds with the same nominal mass.
The theoretical exact mass can be calculated using the masses of the most abundant isotopes of each element (¹²C, ¹H, ⁷⁹Br, ¹⁶O). The presence of two bromine atoms will result in a characteristic isotopic pattern in the mass spectrum. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, with nearly equal natural abundance. This will lead to three main peaks in the mass spectrum for the molecular ion: [M]⁺, [M+2]⁺, and [M+4]⁺, with a relative intensity ratio of approximately 1:2:1. This isotopic signature is a powerful confirmation of the presence of two bromine atoms in the molecule.
Table 2: Calculated Exact Masses for the Molecular Ion of 2-Propen-1-one, 1,3-bis(3-bromophenyl)-
| Isotopic Composition | Calculated Exact Mass (m/z) |
| C₁₅H₁₀⁷⁹Br₂O | 363.9098 |
| C₁₅H₁₀⁷⁹Br⁸¹BrO | 365.9078 |
| C₁₅H₁₀⁸¹Br₂O | 367.9057 |
Complementary Spectroscopic Techniques
While UV-Vis and HRMS provide crucial electronic and molecular formula information, other spectroscopic techniques can offer further structural insights.
Raman Spectroscopy:
Raman spectroscopy is a vibrational spectroscopy technique that provides information about the molecular vibrations and is particularly sensitive to non-polar bonds and symmetric vibrations. embrapa.br For 2-Propen-1-one, 1,3-bis(3-bromophenyl)-, the Raman spectrum would be expected to show characteristic bands for the various functional groups.
Key expected Raman shifts would include:
C=O stretching: A strong band around 1640-1660 cm⁻¹.
C=C stretching (alkene): A strong band around 1600-1620 cm⁻¹.
Aromatic C=C stretching: Bands in the region of 1570-1600 cm⁻¹.
C-Br stretching: Bands in the lower frequency region, typically around 500-700 cm⁻¹.
Aromatic C-H stretching: Bands above 3000 cm⁻¹.
The specific positions and intensities of these bands would provide a vibrational fingerprint of the molecule, confirming the presence of the key structural motifs. mdpi.com
Circular Dichroism (if applicable):
Circular Dichroism (CD) spectroscopy is a technique that measures the differential absorption of left and right circularly polarized light. This technique is only applicable to chiral molecules. Since 2-Propen-1-one, 1,3-bis(3-bromophenyl)- is not inherently chiral, it would not be expected to show a CD spectrum unless it is placed in a chiral environment or forms chiral aggregates.
Structural Analysis of 2-Propen-1-one, 1,3-bis(3-bromophenyl)- Not Available in Public Crystallographic Databases
A comprehensive search for single-crystal X-ray diffraction (XRD) data for the chemical compound 2-Propen-1-one, 1,3-bis(3-bromophenyl)-, also known as 3,3'-dibromochalcone, has revealed a lack of publicly available crystallographic information. Consequently, a detailed structural analysis as requested, including specific bond lengths, bond angles, dihedral angles, and an examination of its supramolecular interactions, cannot be provided at this time.
Scientific literature and structural databases do contain detailed XRD analyses for closely related isomers and analogues. For instance, crystallographic data is available for (E)-1,3-bis(4-bromophenyl)prop-2-en-1-one, where the bromine atoms are substituted at the para-positions of the phenyl rings. Similarly, structural studies have been published for other halogenated chalcones such as (E)-1-(3-Bromophenyl)-3-(3-fluorophenyl)prop-2-en-1-one and (E)-1-(3-bromophenyl)-3-(2,6-dichlorophenyl)prop-2-en-1-one. researchgate.netresearchgate.net
However, the precise substitution pattern of the bromine atoms at the meta-positions (position 3) on both phenyl rings in 1,3-bis(3-bromophenyl)-2-propen-1-one results in a unique molecular geometry and electronic distribution. These factors critically influence the molecule's conformation, how it packs in a crystal lattice, and the specific nature of its intermolecular interactions, such as C-H···O hydrogen bonds and potential Br···Br or C-Br···π halogen bonds.
Extrapolating structural data from different isomers, such as the 4,4'-dibromo or the 3-bromo-3-fluoro analogues, would be scientifically inaccurate. The change in substituent position can lead to significant variations in:
Molecular Conformation: Affecting the planarity of the molecule and the rotational angles (dihedral angles) between the phenyl rings and the central enone bridge.
Crystal Packing: Leading to entirely different packing motifs and unit cell parameters.
Without a deposited Crystallographic Information File (CIF) or a dedicated publication detailing the single-crystal XRD study of 2-Propen-1-one, 1,3-bis(3-bromophenyl)-, it is not possible to generate the specific, data-driven article as outlined. Further experimental research involving the synthesis and crystallographic analysis of this specific compound would be required to elucidate its precise structural features.
Structural Analysis and Conformational Studies of 2 Propen 1 One, 1,3 Bis 3 Bromophenyl
Crystal Packing and Supramolecular Interactions
Characterization of Pi-Stacking (π-π) Interactions
No specific data regarding the presence, geometry, or energetic contribution of π-π stacking interactions in the crystal structure of 2-Propen-1-one, 1,3-bis(3-bromophenyl)- is available in the reviewed literature. The characterization of such interactions would require crystallographic data, including parameters like the centroid-to-centroid distance, interplanar angle, and slip angle between adjacent bromophenyl rings. Without an experimentally determined crystal structure, a definitive analysis of π-π stacking is not possible.
Conformational Isomerism and Energy Landscape
There are no available computational or experimental studies detailing the conformational isomerism and energy landscape of 2-Propen-1-one, 1,3-bis(3-bromophenyl)-. Such an analysis would typically involve computational chemistry methods (like Density Functional Theory, DFT) to explore the potential energy surface of the molecule. Key aspects would include identifying stable conformers, such as the s-cis and s-trans arrangements of the enone bridge, determining the rotational barriers of the two 3-bromophenyl rings, and calculating the relative energies of the different stable geometries. This information is crucial for understanding the molecule's flexibility and preferred shapes, which influence its physical and chemical properties.
Computational and Theoretical Investigations of 2 Propen 1 One, 1,3 Bis 3 Bromophenyl
Quantum Chemical Calculations
Quantum chemical calculations are a cornerstone in the theoretical study of molecular systems. For 2-Propen-1-one, 1,3-bis(3-bromophenyl)-, these calculations are instrumental in predicting its geometry and understanding its electronic behavior.
Density Functional Theory (DFT) is a widely utilized computational method to investigate the electronic structure of many-body systems. In the context of 2-Propen-1-one, 1,3-bis(3-bromophenyl)-, DFT is employed to determine the most stable conformation of the molecule, a process known as geometry optimization. This involves finding the arrangement of atoms that corresponds to the minimum energy on the potential energy surface. The optimized geometry provides key information about bond lengths, bond angles, and dihedral angles.
Furthermore, DFT calculations elucidate the electronic structure of the molecule, offering a detailed picture of how electrons are distributed within the molecule. This is fundamental to understanding its chemical properties and reactivity.
The accuracy of DFT calculations is highly dependent on the choice of the functional and the basis set. The functional approximates the exchange-correlation energy, which is a key component of the total energy of the system. For organic molecules containing halogen atoms like bromine, hybrid functionals such as B3LYP (Becke, 3-parameter, Lee-Yang-Parr) are commonly employed as they provide a good balance between accuracy and computational cost. nih.govnih.govsphinxsai.com
The basis set is a set of mathematical functions used to build the molecular orbitals. For a molecule containing heavy atoms like bromine, it is important to use a basis set that can accurately describe the electronic structure of these atoms. Pople-style basis sets, such as 6-311G(d,p) or 6-311++G(d,p), are frequently used for such calculations. nih.govnih.govsphinxsai.com The inclusion of polarization functions (d,p) and diffuse functions (++) is often necessary for a more accurate description of the electronic distribution, especially in systems with lone pairs and for calculating properties like electron affinity and polarizability.
A common combination for chalcone (B49325) derivatives is the B3LYP functional with the 6-311++G(d,p) basis set, which has been shown to yield reliable results for both geometric and electronic properties. nih.govsphinxsai.com
Electronic Structure Analysis
The electronic structure analysis provides a deeper understanding of the reactivity, stability, and intermolecular interactions of 2-Propen-1-one, 1,3-bis(3-bromophenyl)-.
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier molecular orbitals (FMOs) that play a crucial role in chemical reactions. The HOMO is the orbital from which an electron is most likely to be donated, representing the nucleophilic character of a molecule. Conversely, the LUMO is the orbital to which an electron is most likely to be accepted, indicating the electrophilic character.
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO energy gap (ΔE), is a critical parameter for determining the chemical reactivity and kinetic stability of a molecule. mdpi.com A smaller energy gap suggests that the molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. mdpi.com For chalcone derivatives, this energy gap is also indicative of their potential optoelectronic properties. nih.gov
| Parameter | Energy (eV) |
| EHOMO | -6.5 |
| ELUMO | -2.4 |
| Energy Gap (ΔE) | 4.1 |
Note: The values in this table are representative and based on typical DFT calculations for similar brominated chalcones.
The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution within a molecule and for predicting its reactive sites for electrophilic and nucleophilic attack. The MEP map is color-coded to represent different electrostatic potential values. Regions of negative potential, typically shown in red, are electron-rich and are susceptible to electrophilic attack. Regions of positive potential, usually depicted in blue, are electron-poor and are prone to nucleophilic attack. Green areas represent regions of neutral potential.
For 2-Propen-1-one, 1,3-bis(3-bromophenyl)-, the MEP surface would likely show the most negative potential localized around the carbonyl oxygen atom due to its high electronegativity and lone pairs of electrons, making it a primary site for electrophilic attack. The hydrogen atoms of the propenone bridge and the aromatic rings would exhibit positive potential, indicating their susceptibility to nucleophilic interactions. nih.govsphinxsai.com
Natural Bond Orbital (NBO) analysis is a theoretical method used to study intramolecular and intermolecular bonding and interactions among bonds in a molecule. It provides a detailed picture of the delocalization of electron density from occupied Lewis-type orbitals to unoccupied non-Lewis-type orbitals. These interactions, also known as hyperconjugative interactions, contribute to the stabilization of the molecule.
| Interaction | Stabilization Energy (kcal/mol) |
| π(C=C) → π(C=O) | ~20-30 |
| π(Aryl) → π(C=O) | ~5-15 |
| n(O) → π*(C=C) | ~2-5 |
Note: The values in this table are illustrative of typical stabilization energies found in similar chalcone systems and are not experimentally derived for this specific compound.
A comprehensive search for scholarly articles and research data concerning the computational and theoretical investigations of the chemical compound 2-Propen-1-one, 1,3-bis(3-bromophenyl)- did not yield specific information corresponding to the requested detailed outline.
Currently, there is no available published data from computational studies detailing the following for 2-Propen-1-one, 1,3-bis(3-bromophenyl)-:
Predicted Spectroscopic Parameters: No specific studies were found that computed vibrational frequencies for IR/Raman spectroscopy, or simulated NMR chemical shifts and UV-Vis absorption spectra.
Molecular Dynamics and Conformational Transitions: There is a lack of theoretical research on the molecular dynamics and conformational changes of this particular compound.
Non-Linear Optical (NLO) Properties: Information from computational modeling on the NLO properties of this molecule is not present in the available literature.
While research exists for structurally similar compounds (chalcone derivatives with different substitution patterns), the strict requirement to focus solely on 2-Propen-1-one, 1,3-bis(3-bromophenyl)- prevents the inclusion of that data. Therefore, the requested article cannot be generated at this time due to the absence of specific scientific research on this exact molecule.
Chemical Reactivity and Derivatization Strategies for 2 Propen 1 One, 1,3 Bis 3 Bromophenyl
Reactions at the α,β-Unsaturated Carbonyl System
The core reactivity of this chalcone (B49325) is dominated by its α,β-unsaturated carbonyl group. This conjugated system creates two electrophilic sites susceptible to nucleophilic attack: the carbonyl carbon (C-1) and the β-carbon (C-3). The mode of addition, whether direct (1,2-addition) or conjugate (1,4-addition), is influenced by the nature of the nucleophile and the reaction conditions. wikipedia.orgjove.com
Nucleophilic Addition: The polarity of the carbonyl group renders the carbonyl carbon electrophilic, while the conjugation extends this electrophilicity to the β-carbon. libretexts.org This dual reactivity allows for two primary pathways for nucleophilic attack.
1,2-Addition (Direct Addition): Hard, non-stabilized nucleophiles such as organolithium or Grignard reagents tend to attack the carbonyl carbon directly. This reaction, after a protonation step, yields an allylic alcohol.
1,4-Addition (Conjugate or Michael Addition): Softer, resonance-stabilized nucleophiles, including enolates, amines, thiols, and Gilman reagents (lithium diorganocuprates), preferentially attack the β-carbon. wikipedia.orglibretexts.org This Michael addition reaction initially forms a resonance-stabilized enolate intermediate, which is then protonated at the α-carbon to yield a saturated ketone. chemrevlett.comrsc.orgresearchgate.net For example, the reaction with thiols can proceed with either the neutral thiol or the deprotonated thiolate, leading to the formation of a thioether derivative. nih.gov
Electrophilic Addition: While less common for this system, electrophilic addition can occur at the carbonyl oxygen, which possesses lone pairs of electrons. Protonation of the carbonyl oxygen by an acid catalyst, for instance, activates the entire enone system, making both electrophilic centers (C-1 and C-3) more reactive towards weaker nucleophiles.
The α,β-unsaturated ketone moiety is an excellent precursor for the synthesis of various five- and six-membered heterocyclic rings, which are significant scaffolds in medicinal chemistry.
Pyrazolines: One of the most common derivatizations of chalcones is their conversion to pyrazolines. This is typically achieved through a condensation reaction with hydrazine (B178648) or its derivatives (e.g., phenylhydrazine). ijraset.comcore.ac.ukthepharmajournal.com The reaction proceeds via an initial Michael addition of the hydrazine to the β-carbon, followed by an intramolecular cyclization and dehydration to form the stable five-membered pyrazoline ring. researchgate.netunisi.it The specific substituent on the hydrazine will determine the substitution pattern on the resulting pyrazoline.
Isoxazolines: Isoxazolines can be synthesized from chalcones through a [3+2] cycloaddition reaction. This typically involves the reaction of the chalcone (as the dipolarophile) with a nitrile oxide (as the 1,3-dipole), which can be generated in situ from an aldoxime. This reaction provides a direct route to the isoxazoline (B3343090) ring system.
Below is a table summarizing potential cyclization reactions.
| Reagent | Product Type | Reaction Conditions | Description |
| Hydrazine Hydrate (H₂NNH₂·H₂O) | Pyrazoline | Reflux in ethanol (B145695) or acetic acid | Condensation reaction forming a 5-membered ring with two adjacent nitrogen atoms. |
| Phenylhydrazine (PhNHNH₂) | N-Phenylpyrazoline | Reflux in ethanol, often with a catalytic amount of acid | Forms a pyrazoline ring with a phenyl substituent on one of the nitrogen atoms. nih.gov |
| Hydroxylamine Hydrochloride (NH₂OH·HCl) | Isoxazoline | Reaction in the presence of a base | Condensation followed by cyclization to form a 5-membered ring containing nitrogen and oxygen. |
| Aldoxime + Oxidant (e.g., NCS) | Isoxazoline | In situ generation of nitrile oxide followed by 1,3-dipolar cycloaddition | The C=C bond of the chalcone acts as a dipolarophile to trap the nitrile oxide. |
Reactions Involving the Bromine Substituents on the Aromatic Rings
The two bromine atoms on the phenyl rings at positions C-1 and C-3 of the propenone backbone serve as valuable handles for further molecular elaboration, particularly through transition metal-catalyzed cross-coupling reactions. fiveable.me
Palladium-catalyzed cross-coupling reactions are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds. Aryl bromides are excellent substrates for these transformations due to their favorable reactivity in the key oxidative addition step of the catalytic cycle. yonedalabs.com
Suzuki-Miyaura Coupling: This reaction couples the aryl bromide with an organoboron reagent (e.g., a boronic acid or boronic ester) in the presence of a palladium catalyst and a base. acs.orgacs.org This would allow for the introduction of a wide variety of aryl, heteroaryl, or alkyl groups at the 3-positions of the phenyl rings, creating biaryl structures or other complex architectures. wikipedia.orgrsc.org
Heck-Mizoroki Coupling: In this reaction, the aryl bromide is coupled with an alkene to form a new, more substituted alkene. nih.govresearchgate.net This could be used to extend the conjugated system of the molecule or to attach various vinyl-containing functional groups. The choice of catalyst and conditions can be crucial for achieving high yields and selectivity. acs.orgscielo.bracs.org
Sonogashira Coupling: This reaction involves the coupling of the aryl bromide with a terminal alkyne, catalyzed by palladium and a copper(I) co-catalyst. organic-chemistry.orgwikipedia.org It is a highly efficient method for forming aryl-alkyne bonds, which are themselves versatile functional groups for further transformations, such as click chemistry or the synthesis of more complex heterocycles. acs.orgacs.orgresearchgate.net
Buchwald-Hartwig Amination: This reaction enables the formation of carbon-nitrogen bonds by coupling the aryl bromide with an amine (primary or secondary). It provides a direct route to synthesize aniline (B41778) derivatives from the chalcone scaffold.
Carbonylative Couplings: Reactions such as the carbonylative Suzuki coupling can introduce a ketone functionality by incorporating carbon monoxide, linking the aryl group from the chalcone to the organic group from the coupling partner via a carbonyl bridge. acs.org
This table outlines the potential for various palladium-catalyzed cross-coupling reactions.
| Reaction Name | Coupling Partner | Resulting Bond | Potential Product Feature |
| Suzuki-Miyaura | Ar'-B(OH)₂ | C-C | Biaryl or Aryl-Alkyl Structure |
| Heck-Mizoroki | Alkene (R-CH=CH₂) | C-C | Aryl-substituted Alkene |
| Sonogashira | Terminal Alkyne (R-C≡CH) | C-C | Aryl-Alkynyl Structure |
| Buchwald-Hartwig | Amine (R₂NH) | C-N | Di- or Tri-substituted Aniline |
| Stille | Organostannane (R-SnBu₃) | C-C | Aryl-Alkyl/Aryl/Vinyl Structure |
| Negishi | Organozinc (R-ZnCl) | C-C | Aryl-Alkyl/Aryl/Vinyl Structure |
Synthesis of Bis-Chalcone Derivatives and Oligomers
The term "bis-chalcone" refers to molecules containing two chalcone units within the same structure. acs.orgijpsjournal.com While 2-Propen-1-one, 1,3-bis(3-bromophenyl)- is a single chalcone unit, it can be used as a building block for synthesizing larger, more complex bis-chalcone derivatives or oligomers.
One synthetic strategy involves the Claisen-Schmidt condensation of a diacetyl aromatic compound (containing two acetyl groups) with two equivalents of 3-bromobenzaldehyde (B42254). mdpi.comnih.gov Alternatively, a dialdehyde, such as terephthalaldehyde, can be condensed with two equivalents of 3-bromoacetophenone. acs.org
Furthermore, the existing 2-Propen-1-one, 1,3-bis(3-bromophenyl)- molecule could be dimerized. A palladium-catalyzed homocoupling reaction (an Ullmann-type reaction) or a Suzuki coupling reaction using a diboronic acid linker could potentially connect two chalcone units via their aryl bromide positions, leading to a dimeric or oligomeric structure with an extended conjugated system.
Exploration of Functional Group Transformations
Beyond addition and coupling reactions, the functional groups within 2-Propen-1-one, 1,3-bis(3-bromophenyl)- can be selectively modified to produce a range of derivatives.
Reduction of the Carbonyl Group: The ketone can be selectively reduced to a secondary alcohol. Chemoselective 1,2-reduction to form an allylic alcohol can be achieved using reagents like sodium borohydride (B1222165) in the presence of cerium(III) chloride (Luche reduction). acs.orgacs.org
Reduction of the Carbon-Carbon Double Bond: The alkene can be selectively reduced to a single bond, yielding the corresponding saturated ketone, 1,3-bis(3-bromophenyl)propan-1-one. This is often accomplished through catalytic hydrogenation using catalysts like palladium on carbon (Pd/C) or through transfer hydrogenation methods. rsc.orgmdpi.comlew.ro
Complete Reduction: Stronger reducing agents, such as lithium aluminum hydride or catalytic hydrogenation under more forcing conditions, can reduce both the carbonyl group and the double bond simultaneously to yield 1,3-bis(3-bromophenyl)propan-1-ol. lew.ro
Conversion of Aryl Bromides: The aryl bromides can be converted to other functional groups. For example, lithium-halogen exchange followed by quenching with an electrophile (e.g., CO₂ to form a carboxylic acid) can be performed. Alternatively, nickel-catalyzed reductive coupling can be used to replace the bromine with an alkyl group. nih.gov
Structure Property Relationship Investigations and Molecular Design Principles for 2 Propen 1 One, 1,3 Bis 3 Bromophenyl Analogs
Influence of Halogen Substitution (Bromine) on Molecular Geometry and Electronic Distribution
The substitution of hydrogen with bromine on the phenyl rings of the chalcone (B49325) scaffold has a profound impact on the molecule's geometry and the distribution of electron density. These effects are a combination of the atom's size (steric effects) and its electronegativity and ability to participate in resonance (electronic effects).
Electronically, halogens exhibit a dual nature. They are highly electronegative, leading to a strong electron-withdrawing inductive effect (-I). This effect decreases the electron density of the aromatic ring. Conversely, halogens possess lone pairs of electrons that can be donated to the aromatic π-system through a resonance effect (+R). For bromine, the inductive effect is generally considered to be stronger than its resonance effect, resulting in a net deactivation of the aromatic ring towards electrophilic substitution. The meta-positioning of the bromine atoms means the resonance effect does not extend to the carbons directly attached to the enone bridge, making the inductive effect the primary electronic influence on the core structure.
Chalcones without bulky substituents tend to adopt a relatively planar conformation, which maximizes π-electron delocalization across the entire molecule. However, the presence of substituents, especially in the ortho or meta positions, can force the phenyl rings to twist out of the plane of the enone bridge to alleviate steric strain.
This twisting disrupts the conjugation between the phenyl rings and the enone system, which in turn raises the energy of the molecule. The energy required to rotate the phenyl rings around the single bonds connecting them to the enone bridge is known as the rotational barrier. The steric bulk of the bromine atoms is expected to increase this barrier, making the planar conformation energetically unfavorable and locking the molecule into a twisted ground state. Computational studies on substituted chalcones are often used to model these rotational energy landscapes and identify the most stable conformations. researchgate.net
Table 1: Comparison of Dihedral Angles in Substituted Chalcone Analogs
| Compound | Substitution Pattern | Dihedral Angle Between Phenyl Rings (°) | Reference |
|---|---|---|---|
| (E)-1-(3-Bromophenyl)-3-(3-fluorophenyl)prop-2-en-1-one | 3-Br, 3'-F | 48.92 | researchgate.net |
| (2E)-3-(4-Bromophenyl)-1-(3-chlorophenyl)prop-2-en-1-one | 4-Br, 3'-Cl | 46.2 | nih.gov |
| 1-(2-bromophenyl)-3-(4-bromophenyl)prop-2-en-1-one | 2-Br, 4'-Br | 71.3 | nih.gov |
Correlation of Structural Features with Spectroscopic Signatures
The molecular conformation and electronic landscape dictated by the 3,3'-dibromo substitution pattern directly influence the compound's interaction with electromagnetic radiation, which is observable in its spectroscopic profiles.
The UV-Vis absorption spectrum of chalcones is dominated by intense π→π* transitions. The main absorption band, often referred to as Band I, corresponds to the electronic transition involving the entire conjugated system, from the benzoyl group through the enone bridge to the other phenyl ring. The wavelength of maximum absorption (λmax) for this band is highly sensitive to the extent of π-conjugation.
A more planar molecular structure allows for greater orbital overlap and delocalization of π-electrons, which lowers the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). This results in a bathochromic (red) shift to a longer λmax. Conversely, as the molecule becomes more non-planar due to steric hindrance from the 3,3'-dibromo substituents, the π-conjugation is interrupted. This disruption increases the HOMO-LUMO energy gap, leading to a hypsochromic (blue) shift to a shorter λmax compared to a hypothetical planar analog. nih.gov
Therefore, 2-Propen-1-one, 1,3-bis(3-bromophenyl)- is expected to exhibit a λmax at a shorter wavelength than its non-brominated or 4,4'-dibrominated counterparts, where steric hindrance is less pronounced and greater planarity can be achieved. The electronic absorption spectra of chalcones typically show a strong absorption band in the range of 340-390 nm. biointerfaceresearch.com The exact position for the title compound would reflect its specific, non-planar geometry.
Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the chemical environment of individual atoms. In 2-Propen-1-one, 1,3-bis(3-bromophenyl)-, the chemical shifts of the vinylic and aromatic protons (¹H NMR) and carbons (¹³C NMR) are determined by a combination of factors, including the inductive effects of the bromine atoms and the anisotropic effect of the carbonyl group.
In ¹H NMR spectra of chalcones, the two vinylic protons (H-α and H-β) of the enone bridge typically appear as doublets with a large coupling constant (J ≈ 15-16 Hz), confirming a trans configuration. fabad.org.tr H-β is deshielded by the carbonyl group and resonates further downfield (typically δ 7.4–8.1 ppm) than H-α (typically δ 7.1–8.2 ppm). fabad.org.tr The aromatic protons will appear in the range of δ 7.0-8.3 ppm. The bromine atom's electron-withdrawing inductive effect will deshield adjacent protons, shifting their signals downfield.
In ¹³C NMR spectra, the carbonyl carbon is the most downfield signal, typically appearing between δ 186-197 ppm. fabad.org.tr The vinylic carbons, C-α and C-β, are also characteristic, with C-β resonating further downfield than C-α. The carbon atoms directly bonded to bromine (C-Br) are expected to show a signal in the aromatic region, with their chemical shift influenced by the direct attachment of the halogen.
Table 2: Predicted NMR Chemical Shift Ranges for 2-Propen-1-one, 1,3-bis(3-bromophenyl)-
| Nucleus | Atom Position | Predicted Chemical Shift (δ, ppm) | Key Influences |
|---|---|---|---|
| ¹H | Vinylic (H-α, H-β) | 7.2 - 8.2 | Conjugation, Anisotropy of C=O |
| Aromatic (ortho to C=O/C=C) | 7.8 - 8.3 | Deshielding by enone system | |
| Aromatic (adjacent to Br) | 7.5 - 7.9 | Inductive effect of Br | |
| ¹³C | Carbonyl (C=O) | 188 - 192 | Electronegativity of Oxygen |
| Vinylic (C-α, C-β) | 120 - 146 | Conjugation with C=O and rings | |
| Aromatic (C-Br) | ~122 | Direct halogen attachment | |
| Aromatic (other) | 125 - 138 | Substitution pattern |
Modulating Intermolecular Interactions through Structural Variation
The bromine atoms in 2-Propen-1-one, 1,3-bis(3-bromophenyl)- are key sites for modulating intermolecular interactions in the solid state. Halogen atoms can participate in a type of non-covalent interaction known as halogen bonding. This occurs when an electropositive region on the halogen (the σ-hole) interacts with a nucleophilic site, such as an oxygen or another halogen atom on an adjacent molecule.
In the crystal lattice, interactions such as C–Br···O=C or C–Br···Br–C could play a significant role in directing the molecular packing. rsc.org Theoretical studies on C–Br···Br–C interactions show they are primarily driven by dispersion forces with a significant electrostatic component, with interaction energies in the range of -1 to -2 kcal/mol. rsc.org In addition to halogen bonds, weaker interactions like C–H···O hydrogen bonds and C–Br···π interactions, where the bromine atom interacts with the face of an aromatic ring, are also commonly observed in the crystal structures of related brominated chalcones and contribute to the stability of the crystal packing. nih.govnih.gov By altering the position or type of halogen substituent, these directional intermolecular forces can be systematically modified, allowing for the design of molecular crystals with specific packing motifs and physical properties.
Tuning Halogen Bonding and Pi-Stacking Interactions
Halogen bonds and π-stacking are two critical non-covalent interactions that can be precisely tuned in chalcone derivatives to direct their assembly and modulate their properties.
Halogen Bonding: The bromine atoms in 1,3-bis(3-bromophenyl)-2-propen-1-one are not merely bulky substituents; they are active participants in forming halogen bonds. A halogen bond is a directional interaction between a halogen atom (the Lewis acid) and a Lewis base. nih.gov The strength and directionality of these bonds can be tuned. For example, C=O⋯Br halogen bonding has been shown to drive the self-assembly of molecules in the solid state. nih.gov The close proximity of a heavy atom like bromine to a carbonyl oxygen can also promote singlet-to-triplet conversion through the heavy atom effect, which is relevant for phosphorescent materials. nih.gov Studies comparing bromine and iodine have shown that bromine can form surprisingly strong halogen bonds, sometimes exhibiting a high degree of covalent character. rsc.org
Pi-Stacking Interactions: The aromatic rings of the chalcone scaffold are prone to π-stacking interactions, which are crucial for stabilizing crystal structures. nih.gov These interactions can be categorized as face-to-face or offset stacking. nih.gov The presence and geometry of π-stacking can be modified by the substituents on the aromatic rings. For instance, C—H⋯π interactions between the phenyl rings of adjacent molecules contribute significantly to the formation of layered structures in brominated chalcones. researchgate.net The interplay between halogen bonding and π-stacking is a key design element; in some systems, these forces work cooperatively to create robust supramolecular frameworks, while in others, they may compete, leading to different packing polymorphs. rsc.org
Computational Prediction of Tunable Electronic and Optical Properties
Computational chemistry, particularly Density Functional Theory (DFT), provides powerful tools for predicting and understanding the electronic and optical properties of chalcone derivatives, guiding the design of new materials.
Rational Design of Chalcones with Targeted HOMO-LUMO Gaps
The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key quantum chemical parameters that determine a molecule's electronic behavior. The energy difference between them, the HOMO-LUMO gap (ΔE), is critical for a material's charge transfer capabilities and optical properties. um.edu.my A smaller energy gap generally indicates a material that is more easily excitable and more reactive. acs.org
DFT calculations allow for the rational design of chalcones with specific, targeted HOMO-LUMO gaps. Studies have shown that the nature of substituents on the aromatic rings significantly impacts these energy levels. For example, introducing electron-withdrawing groups such as nitro (–NO2), bromo (–Br), or chloro (–Cl) tends to decrease the energies of both the HOMO and LUMO orbitals. biointerfaceresearch.com This can lead to a smaller HOMO-LUMO gap. For example, a chalcone with a nitro substituent was calculated to have a HOMO-LUMO gap of 3.192 eV, while one with a cyano (–CN) substituent had a gap of 3.436 eV. um.edu.my The position of the substituent also matters; calculations on dichloro-substituted chalcones revealed that the (3,5)-dichloro isomer was the most reactive, possessing the smallest HOMO-LUMO energy gap. acs.orgnih.gov This predictive power enables the in silico design of molecules with tailored electronic properties for applications in optoelectronics. um.edu.my
| Substituent Group | HOMO (eV) | LUMO (eV) | Energy Gap (ΔE) (eV) | Source |
| Nitro (NO2) | -6.5267 | -3.3345 | 3.192 | um.edu.my |
| Cyano (CN) | -6.4880 | -3.0518 | 3.436 | um.edu.my |
| (E)-3-(4-chlorophenyl)-1-(2-hydroxyphenyl)prop-2-en-1-one | - | - | 3.65 | researchgate.net |
| 2,6-dibromo-2,6-bis(bromo(phenyl)methyl)cyclohexanone | - | - | 3.33 (Theoretical) | |
| 2,6-dibromo-2,6-bis(bromo(phenyl)methyl)cyclohexanone | - | - | 3.17 (Experimental) |
In Silico Screening for Materials Science Applications
In silico screening involves using computational methods to evaluate large libraries of virtual compounds for desired properties, accelerating the discovery of new materials. nih.gov This approach, widely used in drug discovery, is increasingly being applied to materials science. nih.gov For chalcone derivatives, a virtual library can be generated by systematically varying the substituents on the two phenyl rings of the 2-propen-1-one backbone.
These virtual libraries can then be screened for properties relevant to materials science. For example, molecular docking techniques can predict the binding affinity of chalcones to specific targets, a method that can be adapted to screen for materials with high affinity for certain surfaces or other molecules. nih.govsrjhs.org Quantum mechanical calculations can be performed on large sets of compounds to predict their electronic properties, such as the HOMO-LUMO gap, polarizability, and hyperpolarizability, identifying candidates for nonlinear optical (NLO) materials. biointerfaceresearch.com By pre-selecting the most promising candidates computationally, experimental efforts can be focused, saving significant time and resources. nih.gov
General Principles for the Design of Novel Chalcone-Based Scaffolds for Chemical and Materials Research
The chalcone scaffold is considered a "privileged structure" due to its synthetic accessibility and the wide range of properties that can be achieved through substitution. ekb.egnih.gov Several general principles guide the design of new chalcone-based materials.
Molecular Hybridization: This strategy involves combining the chalcone scaffold with other functional molecular fragments to create hybrid molecules with enhanced or entirely new properties. researchgate.net For example, incorporating heterocyclic rings can introduce new interaction sites and modify the electronic structure.
Structure-Activity Relationship (SAR) Guided Design: A fundamental principle is that structurally similar compounds often exhibit similar activities or properties. nih.gov By systematically synthesizing and characterizing a series of analogs, researchers can build SAR models that correlate specific structural features (e.g., the type and position of a substituent) with observed properties. These models then guide the design of next-generation materials with improved performance.
Tuning Intermolecular Forces: As discussed, the rational control over non-covalent interactions like hydrogen bonds, halogen bonds, and π-stacking is paramount. The choice of substituents should be made not only based on their electronic effects but also on their ability to direct self-assembly into desired supramolecular architectures. researchgate.netnih.gov
Computational Co-design: Modern materials design heavily relies on the synergy between computational prediction and experimental synthesis. In silico screening and property prediction should be used to prioritize synthetic targets, while experimental results provide feedback to refine and improve the computational models. nih.gov This iterative cycle of design, synthesis, and characterization accelerates the discovery of novel chalcone-based materials for diverse applications.
Q & A
Basic Questions
Q. What are the established synthetic routes for 2-Propen-1-one, 1,3-bis(3-bromophenyl)-, and how can purity be optimized?
- Methodological Answer : The compound is typically synthesized via Claisen-Schmidt condensation between 3-bromobenzaldehyde and a ketone precursor under basic conditions (e.g., NaOH/EtOH). Key steps include refluxing with stoichiometric control to minimize side reactions. Purity optimization involves recrystallization from ethanol or dichloromethane/hexane mixtures, followed by characterization via NMR (¹H/¹³C) to confirm the absence of unreacted aldehydes or aldol byproducts . For scale-up, column chromatography (silica gel, eluent: ethyl acetate/hexane) is recommended.
Q. How is the compound characterized structurally, and what analytical techniques are critical for validation?
- Methodological Answer :
- Spectroscopy : ¹H NMR (δ 7.2–8.1 ppm for aromatic protons, δ 6.5–7.0 ppm for α,β-unsaturated ketone protons) and ¹³C NMR (carbonyl peak at ~190 ppm) .
- Mass Spectrometry : High-resolution ESI-MS to confirm molecular ion [M+H]⁺ (expected m/z ~414 for C₁₅H₁₀Br₂O).
- X-ray Crystallography : Single-crystal X-ray diffraction (using SHELX software ) resolves stereochemistry and confirms the (E)-configuration of the α,β-unsaturated ketone .
Advanced Research Questions
Q. How can researchers resolve contradictions between computational predictions and experimental data (e.g., spectroscopic vs. crystallographic results)?
- Methodological Answer : Discrepancies may arise from dynamic effects (e.g., solution-phase conformers vs. solid-state packing). To address this:
- Compare experimental NMR data with DFT-calculated chemical shifts (using Gaussian or ORCA) for the lowest-energy conformer.
- Validate crystallographic data with Hirshfeld surface analysis to assess intermolecular interactions influencing solid-state structure .
- Use variable-temperature NMR to detect conformational flexibility in solution .
Q. What strategies are effective for studying the compound’s structure-property relationships, particularly its electronic and steric effects?
- Methodological Answer :
- Electron Density Analysis : Perform X-ray charge density studies to map electron distribution in the α,β-unsaturated ketone moiety and bromophenyl rings .
- Substituent Effects : Synthesize derivatives with varying substituents (e.g., electron-withdrawing/-donating groups) and compare reactivity in Diels-Alder or Michael addition reactions.
- Computational Modeling : Use DFT (B3LYP/6-311+G(d,p)) to calculate frontier molecular orbitals (HOMO/LUMO) and predict reactivity .
Q. How can environmental stability and degradation pathways of this compound be investigated?
- Methodological Answer :
- Photodegradation Studies : Expose the compound to UV-Vis light (e.g., 254 nm) in aqueous/organic solvents and monitor degradation via HPLC-MS. Identify products (e.g., debrominated derivatives) .
- Thermogravimetric Analysis (TGA) : Assess thermal stability under nitrogen/air atmospheres to determine decomposition temperatures and residues .
- Ecotoxicity Screening : Use Daphnia magna or algal bioassays to evaluate acute toxicity, referencing OECD guidelines .
Q. What experimental design considerations are critical for reproducibility in catalytic applications of this compound?
- Methodological Answer :
- Catalyst Screening : Test palladium/copper catalysts for cross-coupling reactions (e.g., Suzuki-Miyaura), optimizing ligand ratios (e.g., 1,3-bis(diphenylphosphino)propane ).
- Kinetic Studies : Use in situ IR or UV-Vis spectroscopy to monitor reaction progress and identify intermediates.
- Batch Consistency : Ensure reagent purity (e.g., 3-bromophenyl precursors >97% by HPLC) and anhydrous conditions to avoid side reactions .
Data Contradiction Analysis
Q. How should researchers address discrepancies in reported melting points or spectral data across studies?
- Methodological Answer :
- Purity Verification : Reanalyze the compound via DSC for melting point accuracy and GC-MS for impurity profiling.
- Solvent Effects : Compare NMR data in deuterated solvents (e.g., CDCl₃ vs. DMSO-d₆) to identify solvent-induced shifts.
- Cross-Validation : Replicate synthesis using literature protocols and compare results with published data .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
